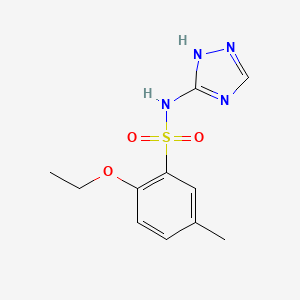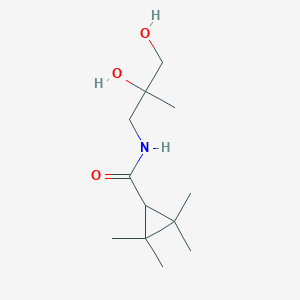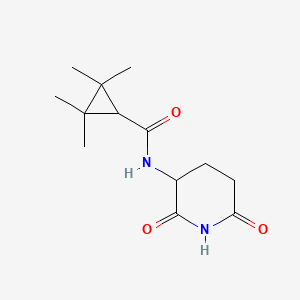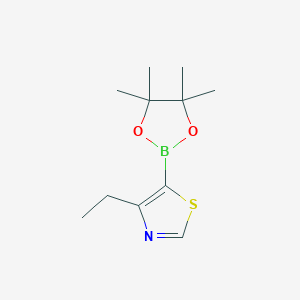
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride, commonly known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medicine and research. PB-22 is a potent agonist of the cannabinoid receptors, which are responsible for the effects of cannabinoids on the body.
Mécanisme D'action
PB-22 acts as an agonist of the cannabinoid receptors, which are G protein-coupled receptors that are located throughout the body. When PB-22 binds to the receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects such as pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects on the body. It has been found to be a potent analgesic, meaning that it can relieve pain. It has also been shown to stimulate appetite and promote weight gain in animal models. Additionally, PB-22 has been found to have immunomodulatory effects, meaning that it can affect the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
PB-22 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, meaning that it can be used to study the effects of cannabinoids on the body. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also limitations to the use of PB-22 in lab experiments. It is a synthetic compound, meaning that it may not accurately reflect the effects of natural cannabinoids on the body. Additionally, its potency and high affinity for the cannabinoid receptors may make it difficult to study the effects of other compounds that interact with the receptors.
Orientations Futures
For research on PB-22 include the development of new synthetic cannabinoids, the study of its effects on different physiological systems, and further research on its safety and toxicity.
Méthodes De Synthèse
PB-22 is synthesized through a multi-step process that involves the reaction of 2-cyanobenzyl chloride with pyrrolidine in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with hydrochloric acid.
Applications De Recherche Scientifique
PB-22 has been used extensively in scientific research as a tool to study the cannabinoid receptors and their effects on the body. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite, and immune response.
Propriétés
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMRPCTBXXTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)




![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)

